BenchChemオンラインストアへようこそ!

Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate

Medicinal chemistry Synthetic chemistry Procurement specification

Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 2091608-83-0; molecular formula C₉H₈ClN₃O₂; molecular weight 225.63 g/mol) is a fully aromatic, fused-ring heterocyclic research chemical belonging to the pyrazolo[1,5-a]pyrazine class. This class is broadly utilized as a privileged scaffold in kinase inhibitor drug discovery, with multiple clinical-stage programs targeting BTK, RET, and JAK kinases.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 2091608-83-0
Cat. No. B1478460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
CAS2091608-83-0
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCC1=CN2C(=CC(=N2)C(=O)OC)C(=N1)Cl
InChIInChI=1S/C9H8ClN3O2/c1-5-4-13-7(8(10)11-5)3-6(12-13)9(14)15-2/h3-4H,1-2H3
InChIKeyYVHNHBJLUJHUJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 2091608-83-0): Procurement-Relevant Identity, Class, and Core Characteristics


Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 2091608-83-0; molecular formula C₉H₈ClN₃O₂; molecular weight 225.63 g/mol) is a fully aromatic, fused-ring heterocyclic research chemical belonging to the pyrazolo[1,5-a]pyrazine class . This class is broadly utilized as a privileged scaffold in kinase inhibitor drug discovery, with multiple clinical-stage programs targeting BTK, RET, and JAK kinases [1][2]. The compound bears a reactive chlorine atom at the C4 position, which provides a versatile handle for downstream diversification via palladium-catalyzed cross-coupling reactions , and a methyl ester at C2 that serves as a protected carboxylate amenable to hydrolysis or aminolysis. Commercially, this compound is available as a specialty building block with typical purity of ≥95% from multiple suppliers . The CAS registry date (ca. 2016) reflects this compound's relatively recent entry into the commercial screening-compound catalog, and published quantitative biological activity data specific to this exact ester remain sparse in the open peer-reviewed literature as of mid-2026.

Why Methyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate Cannot Be Interchanged with In-Class Analogs


Although several pyrazolo[1,5-a]pyrazine-2-carboxylate esters share a common core, simple ester-for-ester substitution introduces quantifiable shifts in molecular weight, lipophilicity, and conformational flexibility that cascade into dosing precision, chromatographic behavior, and synthetic reactivity outcomes . The methyl ester is 14.03 g/mol (5.9%) lighter than its closest ethyl ester analog, which directly affects stoichiometric calculations in multi-step synthesis and molar equivalent dosing. Differences in calculated lipophilicity (ΔXLogP ~0.4) alter reverse-phase HPLC retention times and can influence passive membrane permeability in cell-based assays . Moreover, the presence of the C4 chlorine atom is structurally indispensable for palladium-catalyzed diversification—analogs lacking this halogen (e.g., 4-H or 4-methyl variants) are not synthetically interchangeable as diversification intermediates . These physico-chemical and functional differences mean that procurement of the specific methyl ester, rather than an off-the-shelf ethyl or des-chloro analog, is required to ensure batch-to-batch reproducibility and intended reactivity in established synthetic protocols.

Quantitative Differential Evidence: Methyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate vs. Closest Analogs


Molecular Weight Comparison: Methyl Ester (225.63 g/mol) vs. Ethyl Ester (239.66 g/mol) – Impact on Stoichiometric Precision

Cautionary Note: Peer-reviewed quantitative biological activity data (e.g., IC₅₀, Kd, cellular potency) specific to methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate are not publicly available as of the search date. The differential evidence presented below relies on physicochemical and structural comparisons, supported by class-level pharmacological inference from patent and primary literature on the pyrazolo[1,5-a]pyrazine scaffold. Users should treat these as procurement-relevant differentiation criteria rather than validated biological selectivity claims. The target compound (methyl ester, CAS 2091608-83-0) possesses a molecular weight of 225.63 g/mol, which is 14.03 g/mol (5.9%) lower than its closest commercially available analog, ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1449598-75-7, MW 239.66 g/mol) . This difference is mechanistically meaningful: for a typical fragment-based or lead-optimization campaign requiring 50–100 mg scale synthesis, the methyl ester requires 5.9% less mass per molar equivalent, directly reducing the quantity of precious downstream coupling partners consumed in amidation or hydrolysis steps.

Medicinal chemistry Synthetic chemistry Procurement specification

Lipophilicity (XLogP/LogP) Comparison: Methyl Ester vs. Ethyl Ester – Implications for Chromatographic Behavior and Permeability

Calculated lipophilicity values show a consistent difference between the methyl and ethyl esters of the 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate scaffold. The ethyl ester (CAS 1449598-75-7) has a reported XLogP3 of 1.90 and a separate calculated LogP of 1.76 . While an experimentally determined logP for the methyl ester has not been published, the well-established Hansch-Leo fragmental constant difference for exchanging an ethyl for a methyl ester is approximately -0.4 to -0.5 logP units [1], placing the predicted XLogP of the target methyl ester at approximately 1.4–1.5. This lower lipophilicity predicts a shorter reverse-phase HPLC retention time by approximately 1–3 minutes under typical C18 gradient conditions (10–90% MeCN/H₂O), and may reduce non-specific protein binding in biochemical assays relative to the ethyl ester [1].

ADME profiling Chromatography Lipophilicity

Rotatable Bond Count: Methyl Ester (2 Rotatable Bonds) vs. Ethyl Ester (3 Rotatable Bonds) – Ligand Conformational Entropy Implications

The methyl ester contains two rotatable bonds (ester C–O and C–C between ester and heterocycle), whereas the ethyl ester adds one additional rotatable bond from the terminal ethyl group, totaling three rotatable bonds . Each freely rotatable bond contributes approximately 0.7–1.2 kcal/mol to the conformational entropy penalty upon rigid binding, as established by the literature [1]. Restricting the ester to a methyl group therefore reduces the theoretical maximum entropic penalty upon target binding by an estimated 0.7–1.2 kcal/mol, which can translate to a measurable improvement in binding affinity for compounds where the ester moiety is not solvated or makes direct polar contacts within the binding site. The target compound also has zero hydrogen bond donors compared to the parent carboxylic acid (2 HBD), which further differentiates it from hydrolysis products that may exhibit altered permeability .

Molecular design Conformational analysis Structure-based drug design

Synthetic Diversification Utility: C4 Chloro Handle Enables Pd-Catalyzed Cross-Coupling – Comparative Advantage Over Des-Chloro and 4-Oxo Analogs

The C4 chlorine atom on the pyrazolo[1,5-a]pyrazine scaffold is a demonstrated electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl- and hetarylboronic acids, as shown by Hrynyshyn et al. (2019) using Pd(dppf)Cl₂·CH₂Cl₂ and Cs₂CO₃ in MeCN/H₂O . This reactivity profile is absent in the 4-unsubstituted (4-H) and 4-methyl analogs, and the 4-oxo (carbonyl) analog requires pre-activation (e.g., conversion to 4-chloro via POCl₃) before cross-coupling can proceed [1]. The target methyl ester combines the C4 chlorine handle with a C2 ester that can be orthogonally hydrolyzed to the carboxylic acid or directly amidated, enabling sequential, site-selective diversification not possible with the des-chloro or des-ester analogs. The patent literature confirms that 4,6-substituted pyrazolo[1,5-a]pyrazines bearing the C4 halogen are privileged intermediates in the synthesis of JAK [2] and BTK [3] inhibitors. Table 1 in the Hrynyshyn thesis (2022) reports that 4-chloropyrazolo[1,5-a]pyrazines react with alkylamines and thiophenols to give 4-amino- and 4-thio-substituted derivatives with satisfactory antibacterial and fungicidal activity [1].

Synthetic chemistry Cross-coupling Building block utility

Orthogonal Ester Hydrolysis Reactivity: Methyl Ester as a Protected Carboxylate – Kinetic Differentiation from Ethyl and tert-Butyl Esters

The C2 methyl ester of the target compound serves as a protected carboxylate that can be selectively hydrolyzed under basic conditions to yield the corresponding carboxylic acid (CAS 2090724-58-4, MW 211.61 g/mol) . Methyl esters generally undergo saponification 2–5 times faster than their ethyl ester counterparts under identical alkaline conditions, due to reduced steric hindrance around the carbonyl carbon and improved hydroxide nucleophile accessibility [1][2]. This kinetic differentiation enables chemoselective hydrolysis protocols where a methyl ester can be cleaved in the presence of a more hindered ethyl or tert-butyl ester elsewhere in the molecule. Conversely, if greater hydrolytic stability is required (e.g., for compounds destined for in vitro metabolic stability assays), the ethyl ester may be preferred. The commercial availability of the methyl ester at ≥95% purity ensures consistent starting material quality for quantitative hydrolysis yield calculations, which is critical when the resulting carboxylic acid is the intended synthetic intermediate.

Protecting group strategy Synthetic methodology Hydrolysis kinetics

Methyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Fragment Libraries and Scaffold-Hopping Campaigns Targeting BTK, RET, or JAK

The pyrazolo[1,5-a]pyrazine core is a validated hinge-binding scaffold in multiple kinase inhibitor programs [1]. The methyl ester at C2 serves as a protected carboxylate that can be unveiled post-coupling for amide formation, while the C4 chlorine provides a synthetic handle for introducing diversity elements via Suzuki-Miyaura cross-coupling . This compound's relatively low molecular weight (225.63 g/mol) and favorable rotatable bond count (2) make it suitable for fragment-based screening libraries where ligand efficiency metrics are prioritized. Procurement of this specific methyl ester—rather than the ethyl ester—ensures optimal stoichiometric efficiency and predictable hydrolysis kinetics during library synthesis .

Sequential, Orthogonal Diversification for Focused Compound Library Synthesis

The target compound bears two chemically addressable sites: C4–Cl for Pd-catalyzed cross-coupling or SNAr, and C2–CO₂Me for hydrolysis/amidation . This enables a modular 2-step diversification sequence: (Step 1) C4 diversification via Suzuki coupling with aryl/hetarylboronic acids using Pd(dppf)Cl₂·CH₂Cl₂ and Cs₂CO₃; (Step 2) C2 ester hydrolysis and subsequent amide coupling to introduce a second diversity vector [1]. This orthogonal reactivity is not available in the des-chloro or 4-oxo analogs, making this compound uniquely suited for parallel library synthesis in medicinal chemistry campaigns .

Precursor for Carboxylic Acid Intermediate in Drug Substance Synthesis

When quantitative conversion to 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 2090724-58-4) is required—for example, as a penultimate intermediate in an API synthesis route—the methyl ester is kinetically preferred over the ethyl ester due to its 2–5× faster saponification rate [1]. Complete hydrolysis is critical for achieving high purity of the acid intermediate prior to final amide coupling or salt formation. Suppliers report ≥95% purity for the methyl ester, which serves as a defined starting point for hydrolysis yield calculations .

Analytical Method Development and HPLC Reference Standard

The predicted lower lipophilicity of the methyl ester (XLogP ~1.4–1.5) relative to the ethyl ester (XLogP 1.90) provides distinct chromatographic retention, making it suitable as a reference standard for HPLC method development when analyzing reaction mixtures containing both ester forms. Its lower logP also predicts reduced non-specific binding to laboratory plasticware and HPLC column stationary phases, improving analytical reproducibility in purity assessment workflows [1].

Quote Request

Request a Quote for Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.